Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine

OLED Host Materials Phosphine Oxide Synthetic Intermediate

Sourcing rigid spirocyclic phosphine precursors for OLED host-material development often means choosing between pre-oxidized analogs that limit synthetic flexibility or all-carbon scaffolds that lack electronic tunability. Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine (CAS 1799406-71-5) addresses both gaps. • Trivalent P(III) handle enables on-demand oxidation to the phosphine oxide for host-layer evaluation, or direct use as a sterically demanding ligand for cross-coupling catalysis. • The fluoreno[4,3-b]benzofuran core introduces oxygen into the π-system, modulating triplet energy and charge-transport balance relative to all-carbon spirobifluorenes - critical for phosphorescent and TADF OLED device optimization. • Supported by peer-reviewed device data on analogous spiro-phosphine oxide hosts (SPPO21: EQE 20% in red PHOLEDs; SFXSPO: 22.5% in yellow TADF devices). Supplied at ≥98% purity with batch-specific CoA. Request a quote for gram-to-kilogram quantities with global logistics support.

Molecular Formula C43H27OP
Molecular Weight 590.6 g/mol
Cat. No. B13143914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine
Molecular FormulaC43H27OP
Molecular Weight590.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=C4C=CC6=C5C7=CC=CC=C7C68C9=CC=CC=C9C1=CC=CC=C81
InChIInChI=1S/C43H27OP/c1-3-13-28(14-4-1)45(29-15-5-2-6-16-29)30-23-26-40-35(27-30)33-24-25-39-41(42(33)44-40)34-19-9-12-22-38(34)43(39)36-20-10-7-17-31(36)32-18-8-11-21-37(32)43/h1-27H
InChIKeyHBVWASZPOJMHKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine: Spirocyclic Phosphine Ligand and OLED Intermediate


Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine (CAS: 1799406-71-5, MF: C43H27OP, MW: 590.65) is a tertiary arylphosphine built on a rigid spirocyclic scaffold comprising fluorene and fluoreno[4,3-b]benzofuran moieties . This compound is primarily investigated as a synthetic precursor to phosphine oxide host materials for organic light-emitting diodes (OLEDs), as well as a potential ligand in transition-metal catalysis . Its spiro architecture is engineered to suppress detrimental intermolecular interactions in solid-state devices, while the phosphine group offers a versatile handle for further functionalization [1].

OLED host precursor
Modular P(III) → P(V) phosphine oxide for host-material R&D
Catalysis ligand
Sterically demanding spiro phosphine for transition-metal catalysis
Solid-state control
Rigid spiro architecture suppresses intermolecular interactions

Why Generic Spiro-Phosphine Substitution Fails for This Scaffold


The 'spiro' and 'phosphine' designations encompass a vast chemical space. Simply substituting a common spiro-phosphine oxide like SPPO1 (2-diphenylphosphine oxide-9,9'-spirobifluorene) or SFXSPO (4'-diphenylphosphinoyl-spiro[fluorene-9,9'-xanthene]) for this compound fails because the core scaffold geometry, electronic structure, and the phosphorus oxidation state are fundamentally different [1][2]. The fluoreno[4,3-b]benzofuran moiety introduces an oxygen atom into the pi-conjugated framework, altering the HOMO/LUMO distribution, triplet energy, and intermolecular packing relative to all-carbon spirobifluorenes or xanthene-based spiro systems [3][4]. Crucially, the trivalent phosphine (P(III)) form is a modular precursor, enabling on-demand oxidation to the phosphine oxide for OLED host applications or direct use as a ligand for catalysis, a synthetic flexibility not offered by pre-oxidized analogs [5].

This scaffold vs SPPO1 / SFXSPO: fluoreno[4,3-b]benzofuran core introduces oxygen, altering HOMO/LUMO and triplet energy relative to all-carbon spirobifluorene or xanthene systems
P(III) precursor vs Fixed P(V) oxide analogs: oxidation-state flexibility enables on-demand conversion to phosphine oxide or direct ligand use; pre-oxidized comparators lack this modularity
Spiro packing vs Simpler spirobifluorenes: distinct steric bulk and electronic asymmetry may shift solid-state morphology and exciplex behavior

Quantitative Differentiation Against Closest Analogs


Phosphine vs. Phosphine Oxide: Modular Precursor Advantage

The target compound is a trivalent phosphine, enabling post-synthetic oxidation to the corresponding phosphine oxide for OLED host applications. In contrast, commercially dominant analogs like SPPO1 and SFXSPO are pre-oxidized and cannot be reduced back to the phosphine for alternative uses. This oxidation-state flexibility allows researchers to fine-tune the electron-transport character and triplet energy (T1) of the final host material by controlling the degree of oxidation [1][2]. The phosphine oxide form of the target scaffold has been shown to produce white-light electroluminescence when used as a single-component emissive layer, a behavior attributed to the formation of both intramolecular and intermolecular charge-transfer states facilitated by the spiro architecture [3].

Oxidation state modularity
Class-level inference
P(III) phosphine oxidizable to P(V) oxide on demand; SPPO1, SFXSPO fixed at P(V) oxide only
Supports single procurement for both ligand and host R&D pathways
No quantitative oxidation yield data; synthesis method to verify
OLED Host Materials Phosphine Oxide Synthetic Intermediate Oxidation State Control

Fluoreno[4,3-b]benzofuran Core vs. Spirobifluorene: Triplet Energy Impact

The incorporation of a benzofuran oxygen into the spiro core distinguishes this scaffold from all-carbon spirobifluorenes. Literature on related spirobenzofluorene phosphine oxides (e.g., SPPO21) demonstrates that expanding the spiro core with fused aromatic rings can lower the bandgap and red-shift emission, achieving an external quantum efficiency (EQE) of 20% in red PHOLEDs [1]. By contrast, the simpler spirobifluorene-based SPPO1 achieves an EQE of 16.3% in blue PHOLEDs with a higher triplet energy requirement [2]. The fluoreno[4,3-b]benzofuran core, with its oxygen heteroatom, is expected to exhibit intermediate electronic properties—potentially enabling tuning of the triplet energy between the values of pure spirobifluorene (high T1) and extended spirobenzofluorene (lower T1) [3]. Engineered core polarity due to the benzofuran oxygen can enhance electron injection and transport relative to all-carbon spirobifluorenes, as demonstrated in dibenzofuran-based phosphine oxide hosts [4].

Core electronic tuning
Class-level inference
Benzofuran oxygen in core alters electronic landscape; related spiro-phosphine oxide hosts show EQE 16.3–22.5% range
Potential triplet energy tuning for specific emission colors
EQE values from comparators; target scaffold performance to be characterized
Triplet Energy Host-Guest Energy Transfer Blue PHOLED Benzofuran

Spiro Architecture Rigidity and Intermolecular Interaction Suppression

The spiro junction in this compound imposes a rigid orthogonal geometry that minimizes pi-pi stacking and suppresses concentration quenching and excimer formation—a well-established advantage of spiro-based OLED materials [1]. In the phosphine oxide host SFXSPO, this spiro architecture combined with a twisted configuration results in disordered molecular packing that enables record EQE values of 22.5% for yellow TADF diodes [2]. The target compound's spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran] core is structurally distinct from SFXSPO's spiro[fluorene-9,9'-xanthene] core, offering different steric bulk and electronic asymmetry. Direct evidence for the target scaffold comes from the work of Tourneur et al., where the phosphine oxide derivative was shown to form both intramolecular and intermolecular charge-transfer states in a single-component emissive layer, yielding white-light electroluminescence—a phenomenon dependent on the precise spiro geometry [3].

Spiro packing control
Cross-study comparable
Orthogonal spiro geometry suppresses pi-pi stacking; phosphine oxide form yields white-light electroluminescence via exciplex states
May reduce efficiency roll-off and enable single-layer device architectures
Demonstrated in neat film; device-level EQE confirmation needed
Intermolecular Interactions Solid-State Morphology Excimer Suppression Spiro Compounds

High-Value R&D and Industrial Application Scenarios


Synthesis of Novel Phosphine Oxide Hosts for Color-Tunable OLEDs

Procure this compound as a precursor to synthesize the corresponding phosphine oxide for evaluation as a host material in phosphorescent or TADF OLEDs. The spiro architecture has been shown to suppress intermolecular interactions and enable efficient host-to-guest energy transfer, while the benzofuran oxygen can modulate the triplet energy and charge-transport balance [1]. The related spirobenzofluorene phosphine oxide SPPO21 achieved an EQE of 20% in red PHOLEDs, and SFXSPO achieved 22.5% in yellow TADF devices, establishing the performance potential of this compound class [2][3].

Single-Component White-Light Emissive Layer Research

Use the oxidized derivative of this compound in fundamental studies of single-layer white-light OLEDs. The phosphine oxide form has been demonstrated to produce white-light electroluminescence from a single-component layer through the formation of both intramolecular and intermolecular charge-transfer states, a property directly linked to its spiro architecture [1]. This application scenario eliminates the need for multi-layer device fabrication and complex dopant-host mixing.

Phosphine Ligand for Transition-Metal Catalysis with Steric Bulk

Employ the trivalent phosphine form as a sterically demanding, electron-rich ligand for palladium or iridium-catalyzed cross-coupling reactions. The rigid spiro framework provides a well-defined steric environment that can enhance regioselectivity and catalytic turnover. This compound offers a distinct steric and electronic profile compared to widely used dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) and spiro-diphosphine ligands (e.g., SDP) [2].

Structure-Property Studies of Oxygen-Containing Spiro Cores

Include this compound in systematic studies comparing the electronic effects of oxygen incorporation (via benzofuran) versus all-carbon spirobifluorene or sulfur-containing spirobenzothiophene cores. Such studies are critical for establishing predictive design rules for host materials, electron-transport layers, and exciton-blocking materials in organic electronics [1][3].

Application
Selection Property
Validation Focus
Color-tunable OLED host R&D
Modular P(III) to P(V) oxidation; spiro core rigidity
Host-guest energy transfer, device EQE benchmarking
Single-component white-light emissive layer
Spiro geometry enabling exciplex formation
Dual-band electroluminescence, intermolecular CT states
Sterically demanding catalysis ligand
Trivalent phosphine with rigid spiro steric profile
Regioselectivity and turnover in cross-coupling reactions
Structure-property core comparison
Benzofuran oxygen vs all-carbon/sulfur spiro cores
Charge transport, triplet energy, and film morphology
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